molecular formula C17H14O3 B14444575 Prop-2-en-1-yl 2-benzoylbenzoate CAS No. 76348-57-7

Prop-2-en-1-yl 2-benzoylbenzoate

Cat. No.: B14444575
CAS No.: 76348-57-7
M. Wt: 266.29 g/mol
InChI Key: RSRPMFSEGVEDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 2-benzoylbenzoate is an organic ester compound characterized by a benzoyl group attached to a benzoate core, which is further esterified with an allyl (prop-2-en-1-yl) group. The molecular structure comprises a central benzene ring substituted with a benzoyl (C₆H₅CO-) moiety at the 2-position and an allyl ester (-OCH₂CHCH₂) at the carboxylate position.

Properties

CAS No.

76348-57-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

prop-2-enyl 2-benzoylbenzoate

InChI

InChI=1S/C17H14O3/c1-2-12-20-17(19)15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

RSRPMFSEGVEDQE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 2-benzoylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-benzoylbenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and reduce energy consumption. Additionally, solvent-free and catalyst-free methods have been developed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-benzoylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, physicochemical properties, and applications of Prop-2-en-1-yl 2-benzoylbenzoate and its analogs:

Compound Name Molecular Formula Key Substituents Applications Research Findings
This compound C₁₇H₁₄O₃ (inferred) Benzoyl, allyl ester Potential pharmaceuticals, materials Inferred reactivity from allyl group; benzoyl may enhance lipophilicity
4-(Prop-2-en-1-yl)phenyl acetate C₁₁H₁₂O₂ Allyl phenyl, acetate ester Fragrance component Strong spicy odor; used in betel-derived products
2-Methoxy-4-(prop-2-en-1-yl)phenyl-4-methoxybenzoate C₁₈H₁₈O₄ (inferred) Methoxy, allyl phenyl, benzoate ester Not explicitly stated Structural studies via SHELX programs; hydrogen bonding patterns analyzed
Ethyl 2-(2-chloroprop-2-enyl)benzoate C₁₂H₁₃ClO₂ Chlorinated allyl, ethyl ester Industrial synthesis Requires stringent safety protocols due to electrophilic chlorine substituent
Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate C₁₂H₁₄O₃ Hydroxy, methyl-allyl, methyl ester Pharmaceutical intermediates Hydroxy group enables hydrogen bonding; methyl-allyl enhances steric bulk

Key Differences and Implications

Chlorinated allyl groups (e.g., in Ethyl 2-(2-chloroprop-2-enyl)benzoate) introduce electrophilic sites, enhancing reactivity but necessitating careful handling . Hydroxy and methoxy groups (e.g., in Methyl 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoate) participate in hydrogen bonding, influencing solubility and crystal packing .

Biological Activity

  • Allyl-containing thiazol derivatives (e.g., ) exhibit antihypertensive effects via angiotensin II receptor antagonism, suggesting that the allyl group in this compound may confer similar bioactivity if paired with appropriate pharmacophores .
  • Benzimidazole analogs () demonstrate diverse therapeutic applications (anti-cancer, anti-viral), though direct data on the target compound remain speculative .

Crystallographic and Safety Profiles Crystallographic studies of analogs (e.g., ) utilize SHELX programs, highlighting the role of hydrogen bonding and π-π interactions in molecular packing . Safety data for chlorinated analogs () emphasize the impact of substituents on toxicity, whereas non-halogenated compounds like the target may pose fewer hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.